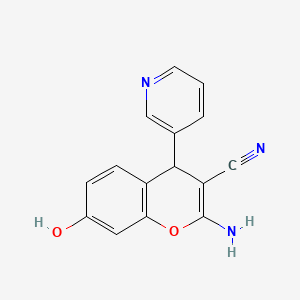
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile, also known as AP-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in recent years due to its potential applications in the field of drug discovery. AP-3 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
作用机制
The mechanism of action of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Moreover, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has been found to exhibit low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is its challenging synthesis process, which requires expertise in organic synthesis.
未来方向
There are several future directions for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. One of the future directions is the development of more efficient and cost-effective synthesis methods for 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile. Another future direction is the investigation of the potential applications of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Moreover, the development of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile derivatives with improved biological activities and pharmacokinetic properties is another future direction for the research on 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile.
Conclusion:
In conclusion, 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis. 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile has potential applications in the treatment of various diseases, and its investigation is a promising area of research for drug discovery.
合成方法
The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile involves a multistep process starting from 2-hydroxyacetophenone and 3-pyridinecarbonitrile. The reaction involves the condensation of these two compounds in the presence of a base, followed by a cyclization reaction to form the chromene ring. The final step involves the introduction of an amino group at the 2-position of the chromene ring. The synthesis of 2-amino-7-hydroxy-4-(3-pyridinyl)-4H-chromene-3-carbonitrile is a challenging process that requires expertise in organic synthesis.
属性
IUPAC Name |
2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-7-12-14(9-2-1-5-18-8-9)11-4-3-10(19)6-13(11)20-15(12)17/h1-6,8,14,19H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZBQVDYXVNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


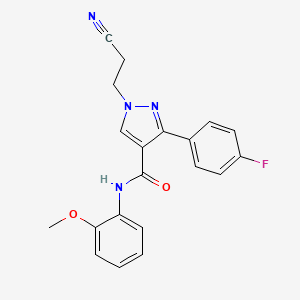
![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)
![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
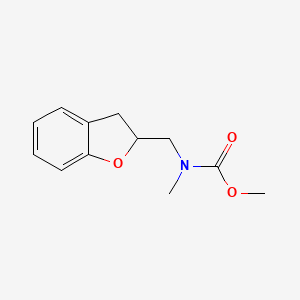
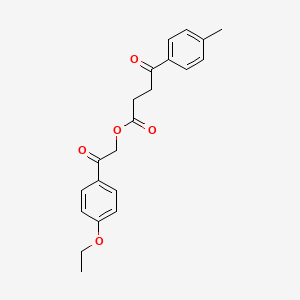
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)
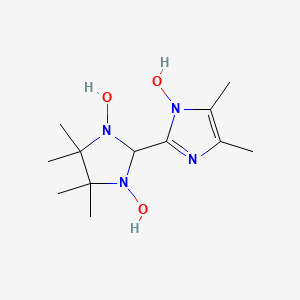
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)
methanone](/img/structure/B5180925.png)